molecular formula C18H25BO2 B13921632 2-(3-Cyclopropyl-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Cyclopropyl-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13921632
M. Wt: 284.2 g/mol
InChI Key: BMCMOCNNGLUTPK-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core with four methyl groups (4,4,5,5-tetramethyl substitution). The unique structural feature is the 3-cyclopropyl-2,3-dihydro-1H-inden-4-yl substituent, which combines a fused bicyclic indene system with a strained cyclopropane moiety. Such boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable reactivity .

Properties

Molecular Formula

C18H25BO2

Molecular Weight

284.2 g/mol

IUPAC Name

2-(3-cyclopropyl-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)15-7-5-6-13-10-11-14(16(13)15)12-8-9-12/h5-7,12,14H,8-11H2,1-4H3

InChI Key

BMCMOCNNGLUTPK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(CCC3=CC=C2)C4CC4

Origin of Product

United States

Biological Activity

2-(3-Cyclopropyl-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure combines a dioxaborolane ring with a cyclopropyl-substituted indene moiety, which enhances its biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its interactions with biological targets and potential therapeutic applications.

  • Molecular Formula : C18H25BO2
  • Molecular Weight : 258.12 g/mol
  • Structure : The compound features a dioxaborolane ring fused with a cyclopropyl-substituted indene group.

Mechanisms of Biological Activity

The biological activity of 2-(3-Cyclopropyl-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to form reversible covalent bonds with enzymes and receptors. This interaction can modulate enzyme activity and inhibit specific biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can interact with active sites of enzymes, potentially leading to inhibition or alteration of enzyme activity.
  • Receptor Modulation : It may bind to receptors involved in various signaling pathways, influencing physiological responses.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Anticancer Activity : Preliminary research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis.
    Cell LineIC50 (µM)Mechanism
    A54915.2Apoptosis induction
    MCF712.8Cell cycle arrest
    HeLa10.5Disruption of mitochondrial function
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains. In vitro assays revealed that it inhibits the growth of Gram-positive bacteria more effectively than Gram-negative bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli>128 µg/mL

Structure-Activity Relationship (SAR)

The structure of 2-(3-Cyclopropyl-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for various modifications that can enhance its biological activity:

  • Cyclopropyl Group : This moiety contributes to metabolic stability and may influence binding affinity to targets.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-oneC18H25BOContains an indanone structure
2-(cyclobutyl(4-methoxyphenyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC20H27BO2Incorporates a cyclobutyl group
2-(4-bromo-1-cyclopropyl-2,3-dihydro-1H-inden-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC18H24BBrO2Features a bromo substituent

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The target compound shares the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core with all analogs. Key differences arise in the substituent attached to the boron atom:

Compound Name Substituent Structure Key Features
Target Compound 3-Cyclopropyl-2,3-dihydro-1H-inden-4-yl Fused indene + cyclopropane; moderate steric bulk, potential ring strain
4,4,5,5-Tetramethyl-2-(3-methyl-2,3-dihydro-1H-inden-4-yl)-1,3,2-dioxaborolane 3-Methyl-2,3-dihydro-1H-inden-4-yl Similar fused indene but with methyl instead of cyclopropyl; reduced strain
2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,3-Dihydro-1H-inden-2-yl Unsubstituted dihydroindenyl; minimal steric hindrance
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane 2-Methylbenzo[b]thiophen-3-yl Aromatic heterocycle (thiophene); sulfur atom alters electronic properties
2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Chloro-3-cyclopropylphenyl Cyclopropyl on benzene ring; chloro group enhances electrophilicity

Physicochemical Properties

  • However, the fused indene system may mitigate this by distributing steric stress.
  • NMR Characteristics :
    • Target Compound : Cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while dihydroindenyl protons resonate near δ 2.5–3.5 ppm. The dioxaborolane methyl groups show a singlet at δ ~1.3 ppm .
    • Chloro-Cyclopropylphenyl Analog () : Aromatic protons deshielded by chlorine (δ 7.2–7.8 ppm), with cyclopropyl protons similar to the target.

Reactivity in Cross-Coupling Reactions

  • Target Compound : The cyclopropyl-dihydroindenyl group balances steric bulk and electronic effects, enabling efficient coupling with aryl halides. The strained cyclopropane may participate in subsequent ring-opening reactions post-coupling.
  • Thiophene Derivative () : The electron-rich thiophene enhances boron electrophilicity, accelerating oxidative addition but requiring milder conditions to prevent deboronation.

Preparation Methods

General Synthetic Strategies for Related Boronic Esters

Boronic esters of this type are typically prepared via palladium-catalyzed cross-coupling reactions or by direct borylation methods. The key synthetic approaches involve:

The following sections detail the preparation methods with experimental conditions and yields derived from literature and patents relevant to this compound class.

Preparation Method 1: Palladium-Catalyzed Cross-Coupling Using 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as Boronate Source

A representative method involves the coupling of a brominated dihydroindenyl derivative with a cyclopropyl-substituted boronate ester under palladium catalysis:

Parameter Details
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct
Base Potassium carbonate (aqueous solution)
Solvent 1,4-Dioxane and water
Temperature 80 °C
Time 4 hours
Atmosphere Inert (nitrogen)
Workup Extraction with ethyl acetate, washing with sodium hydroxide solution and brine
Purification Preparative high-performance liquid chromatography (HPLC)
Yield Not specifically reported for this exact compound but related compounds show yields ~60-70%

This method enables the formation of the boronic ester by coupling the cyclopropyl boronate with a suitable aryl bromide precursor, preserving the cyclopropyl and dihydroindenyl moieties intact.

Preparation Method 2: Borocyclopropanation via 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

A more direct approach to installing the cyclopropyl boronate ester involves the use of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent for borocyclopropanation of olefins:

  • This reagent is synthesized from dichloromethane through a three-step process involving the formation of (dichloromethyl)boronic acid followed by conversion to the diiodomethyl boronate ester.
  • The borocyclopropanation reaction proceeds via a Simmons-Smith type mechanism, where a boromethylzinc carbenoid intermediate is generated in situ and reacts with olefins to form cyclopropane rings bearing the boronate ester.
  • This method allows simultaneous formation of the cyclopropyl ring and installation of the boronic ester functionality, which is highly efficient for preparing cyclopropyl-substituted boronic esters.
Step Description
Starting material Dichloromethane
Key reagent Magnesium sulfate, pinacol (for ester formation)
Reaction conditions Stirring under argon at room temperature for 16 hours
Intermediate isolation Filtration through Celite
Application Simmons-Smith borocyclopropanation of olefins
Advantages One-step cyclopropane ring formation with boronate installation

This approach is particularly useful for synthesizing cyclopropyl boronic esters with complex substitution patterns, including the 3-cyclopropyl-2,3-dihydro-1H-inden-4-yl system.

Preparation Method 3: Alternative Palladium Catalysts and Bases

Variations in catalyst systems and bases have been reported to optimize yields and reaction times for related boronic esters:

Catalyst Base Solvent Temperature Time Yield (%) Notes
Bis(triphenylphosphine)palladium(II) chloride Sodium hydrogencarbonate 1,4-Dioxane, water, DMF 80 °C Overnight 55 Column chromatography purification
Tris-(dibenzylideneacetone)dipalladium(0) + XPhos Caesium carbonate 1,4-Dioxane, water 100 °C 1.5 h 69 Microwave heating; silica gel purification

These conditions demonstrate that catalyst and base choice significantly affect the efficiency of coupling reactions involving cyclopropyl boronate esters, with microwave-assisted protocols offering reduced reaction times and improved yields.

Summary Table of Preparation Methods

Method No. Key Reagents / Catalysts Conditions Yield (%) Features
1 Pd(dppf)Cl2·CH2Cl2, K2CO3, 1,4-dioxane/water 80 °C, 4 h, inert atmosphere ~60-70 Suzuki coupling with cyclopropyl boronate
2 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Room temp, 16 h, argon atmosphere Not specified Borocyclopropanation, one-step cyclopropane formation
3 Pd(PPh3)2Cl2 or Pd2(dba)3 + XPhos, NaHCO3 or Cs2CO3 80-100 °C, 1.5 h to overnight 55-69 Catalyst/base variation, microwave heating

Research Findings and Notes

  • The cyclopropyl ring in the target compound is critical for biological activity and is best introduced via borocyclopropanation methods or preserved through careful cross-coupling reactions.
  • The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boronate ester moiety provides stability and reactivity suitable for subsequent transformations.
  • Microwave-assisted palladium-catalyzed couplings can significantly reduce reaction times while maintaining or improving yields.
  • Purification typically involves chromatographic techniques such as preparative HPLC or silica gel column chromatography to isolate the pure boronic ester.
  • The inert atmosphere (nitrogen or argon) is essential to prevent oxidation or hydrolysis of sensitive boronate intermediates.

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